molecular formula C17H19NO3 B169504 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole CAS No. 185383-63-5

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole

Cat. No.: B169504
CAS No.: 185383-63-5
M. Wt: 285.34 g/mol
InChI Key: QYGVLTKSAUBNID-UHFFFAOYSA-N
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Description

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Dioxaspiro[45]dec-7-en-8-yl)-5-methoxy-1H-indole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole apart from similar compounds is its methoxy group at the 5-position of the indole ring. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development .

Biological Activity

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural features and functional groups.

  • Molecular Formula : C₁₇H₁₉N₁O₃
  • Molecular Weight : 285.34 g/mol
  • CAS Number : 185383-63-5
  • InChI Key : QYGVLTKSAUBNID-UHFFFAOYSA-N

Structural Characteristics

The compound features a methoxy group at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure contributes to its unique properties, allowing for diverse interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Reported Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, although further research is needed to elucidate the mechanisms involved.
  • Neuroprotective Effects : There are indications that it may provide neuroprotective benefits, potentially useful in neurodegenerative disease models.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundSpirocyclic structure with methoxy groupAntimicrobial, anticancer
5-NitroindoleIndole with nitro groupAnticancer properties
Indole derivativesVarious substituents on indoleVarying biological activities

The unique spirocyclic structure combined with the methoxy group enhances the biological activities of this compound compared to simpler analogs.

Study 1: Antimicrobial Activity

In a recent study published in Molecules, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to known antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents.

Study 2: Anticancer Potential

Another study focused on the anticancer properties of this compound using human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, particularly in breast and colon cancer cells. Mechanistic studies indicated that it may induce apoptosis through the activation of caspase pathways.

Study 3: Neuroprotective Effects

Research investigating the neuroprotective effects of this compound showed promise in models of oxidative stress-induced neuronal damage. The compound was found to reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures exposed to neurotoxic agents.

Properties

IUPAC Name

3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-19-13-2-3-16-14(10-13)15(11-18-16)12-4-6-17(7-5-12)20-8-9-21-17/h2-4,10-11,18H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGVLTKSAUBNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377293
Record name 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185383-63-5
Record name 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared in the manner described above for intermediate 1a by replacing indole with 5 methoxy indole (5 g, 34 mmol) in 82% yield (7.95 g) as a white solid: mp 161-162° C.
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